Methyl 2,3-dioxoindoline-7-carboxylate Methyl 2,3-dioxoindoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 103030-10-0
VCID: VC21329081
InChI: InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13)
SMILES: COC(=O)C1=CC=CC2=C1NC(=O)C2=O
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol

Methyl 2,3-dioxoindoline-7-carboxylate

CAS No.: 103030-10-0

Cat. No.: VC21329081

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-dioxoindoline-7-carboxylate - 103030-10-0

Specification

CAS No. 103030-10-0
Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
IUPAC Name methyl 2,3-dioxo-1H-indole-7-carboxylate
Standard InChI InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13)
Standard InChI Key BKMLLFWFPNUDNF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C1NC(=O)C2=O
Canonical SMILES COC(=O)C1=CC=CC2=C1NC(=O)C2=O

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

Methyl 2,3-dioxoindoline-7-carboxylate is known by several synonyms in chemical literature, reflecting its structural features from different perspectives. These alternative names include 7-Methoxycarbonylisatin, methyl 2,3-dioxo-1H-indole-7-carboxylate, methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate, 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid methyl ester, and 1H-indole-7-carboxylic acid, 2,3-dihydro-2,3-dioxo-, methyl ester . Its identification is standardized through its unique CAS Registry Number 103030-10-0, allowing unambiguous reference in chemical databases and literature .

Molecular Properties

Methyl 2,3-dioxoindoline-7-carboxylate possesses specific molecular characteristics that define its physical behavior and chemical reactivity. The compound has a molecular formula of C10H7NO4 with a molecular weight of 205.1669 g/mol . Its SMILES notation (COC(=O)c1cccc2c1NC(=O)C2=O) provides a linear representation of its molecular structure, enabling computational analysis and structural comparison . The complexity value of 325 indicates the relative intricacy of its molecular structure compared to other organic compounds .

Table 1: Molecular Properties of Methyl 2,3-dioxoindoline-7-carboxylate

PropertyValueSource
Molecular FormulaC10H7NO4
Molecular Weight205.1669 g/mol
MDL NumberMFCD00612499
SMILESCOC(=O)c1cccc2c1NC(=O)C2=O
Complexity325
Covalently-Bonded Unit Count1
Heavy Atom Count15

Physical Properties

The physical properties of Methyl 2,3-dioxoindoline-7-carboxylate influence its handling, purification, and application in chemical processes. The compound has a melting point of 280°C, indicating its solid state at room temperature and considerable thermal stability . Its density is reported as 1.410 g/cm³, which affects its volumetric considerations in laboratory settings . From a molecular interaction perspective, the compound contains 4 hydrogen bond acceptor sites and 1 hydrogen bond donor site, properties that influence its solubility profile and potential for intermolecular interactions . The predicted pKa value of 8.93±0.20 provides insight into its acid-base behavior in solution .

Table 2: Physical Properties of Methyl 2,3-dioxoindoline-7-carboxylate

PropertyValueSource
Melting Point280°C
Density1.410 g/cm³
Hydrogen Bond Acceptor Count4
Hydrogen Bond Donor Count1
Rotatable Bond Count2
XLogP30.6
Predicted pKa8.93±0.20

Chemical Reactivity and Synthetic Applications

Reactive Centers and Functional Group Behavior

Synthetic Methods and Transformations

Preparation of Related Compounds

The scientific literature documents various methods for preparing compounds related to Methyl 2,3-dioxoindoline-7-carboxylate. For instance, 1-methyl-2,3-dioxoindoline-4-carboxylic acid can be synthesized by hydrolysis of methyl 1-methyl-2,3-dioxoindoline-7-carboxylate using lithium hydroxide in a water:THF mixture . This reaction typically proceeds at ambient temperature overnight and produces yields of around 80% . The resulting product can be isolated through a series of acid-base extractions, demonstrating the practical utility of these transformations in organic synthesis .

Structure-Reactivity Relationships

Table 3: Reaction Yields with Different Azide Sources

EntryAzide SourceSolventYield (%)Source
1Sodium AzideH₂SO₄85
2Tosyl AzideH₂SO₄75
3Tetrabutyl AzideH₂SO₄50
4RCON₃H₂SO₄5
5ROCON₃H₂SO₄0
6RN₃H₂SO₄0
7Sodium AzideDMSO0
8Sodium AzideHCl0

Pharmaceutical and Biological Significance

Synthetic Intermediates for Drug Development

Methyl 2,3-dioxoindoline-7-carboxylate serves as a crucial precursor for preparing indole derivatives with potential pharmacological properties . The compound's structural features allow for selective modifications that can lead to the development of compounds with targeted biological activities . As pharmaceutical research continues to explore heterocyclic compounds for drug development, Methyl 2,3-dioxoindoline-7-carboxylate remains a valuable synthetic building block for creating novel therapeutic agents .

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